molecular formula C9H9N3O2S B2849854 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245808-14-3

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2849854
CAS No.: 1245808-14-3
M. Wt: 223.25
InChI Key: VOPPXSLVZWLZOF-UHFFFAOYSA-N
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Description

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring attached to a thiophene ring via a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of 4-amino-1H-pyrazole with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is unique due to its combined pyrazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPPXSLVZWLZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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